molecular formula C12H12O2 B14452388 2-(4-Methoxyphenyl)cyclopent-2-en-1-one CAS No. 77037-07-1

2-(4-Methoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14452388
CAS No.: 77037-07-1
M. Wt: 188.22 g/mol
InChI Key: FJEWEXQCGJYFCS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentene ring substituted with a 4-methoxyphenyl group and a ketone functional group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) to facilitate the condensation of aromatic aldehydes with aliphatic ketones, yielding derivatives of cyclopent-2-en-1-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives, and addition reactions can form complex adducts.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77037-07-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h3,5-8H,2,4H2,1H3

InChI Key

FJEWEXQCGJYFCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCC2=O

Origin of Product

United States

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